Cas no 2171433-76-2 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid)

4-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid is a protected amino acid derivative commonly used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, and a branched alkyl side chain that contributes to steric and conformational properties in peptide design. The compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc-based protocols. Its chiral purity (2S configuration) ensures stereochemical integrity in synthetic applications. The carboxyl and amino functionalities allow for controlled sequential coupling, making it a versatile building block for constructing complex peptide architectures with tailored physicochemical properties.
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid structure
2171433-76-2 structure
Product Name:4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid
CAS No:2171433-76-2
MF:C25H30N2O5
MW:438.516107082367
CID:6273813
PubChem ID:165801656
Update Time:2025-06-23

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid
    • EN300-1488392
    • 2171433-76-2
    • 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
    • Inchi: 1S/C25H30N2O5/c1-3-8-22(23(28)26-14-13-16(2)24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-22H,3,8,13-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t16?,22-/m0/s1
    • InChI Key: LSEXFCRSKSDNGZ-XLDIYJRPSA-N
    • SMILES: O(C(N[C@H](C(NCCC(C(=O)O)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 632
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 105Ų

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1488392-0.05g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
2171433-76-2
0.05g
$2829.0 2023-06-06
Enamine
EN300-1488392-0.1g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
2171433-76-2
0.1g
$2963.0 2023-06-06
Enamine
EN300-1488392-0.25g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
2171433-76-2
0.25g
$3099.0 2023-06-06
Enamine
EN300-1488392-0.5g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
2171433-76-2
0.5g
$3233.0 2023-06-06
Enamine
EN300-1488392-1.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
2171433-76-2
1g
$3368.0 2023-06-06
Enamine
EN300-1488392-2.5g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
2171433-76-2
2.5g
$6602.0 2023-06-06
Enamine
EN300-1488392-5.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
2171433-76-2
5g
$9769.0 2023-06-06
Enamine
EN300-1488392-10.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
2171433-76-2
10g
$14487.0 2023-06-06
Enamine
EN300-1488392-50mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
2171433-76-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1488392-100mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
2171433-76-2
100mg
$2963.0 2023-09-28

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid Related Literature

Additional information on 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid

4-(2S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic Acid: A Comprehensive Overview

The compound 4-(2S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid, identified by the CAS number NO 2171433-76-2, is a complex organic molecule with significant applications in the fields of organic synthesis and drug development. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamide moiety, and a substituted butanoic acid component. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

Recent advancements in chemical synthesis have highlighted the importance of this compound in the construction of peptide-based drugs and complex organic frameworks. The Fmoc group, a well-known protecting group in peptide chemistry, plays a pivotal role in controlling the reactivity of amino groups during multi-step syntheses. This feature has made NO 2171433-76-2 an essential reagent in the preparation of bioactive peptides and protein mimetics.

In addition to its role as an intermediate, this compound has been extensively studied for its potential in drug delivery systems. Researchers have explored its ability to serve as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. Recent studies have demonstrated that 4-(2S)-... can form stable micellar structures, which are promising for targeted drug delivery applications.

The stereochemistry of this compound, particularly at the (S)-configuration at position 2, is critical for its biological activity and selectivity. Stereoisomers often exhibit vastly different pharmacological profiles, and the (S)-enantiomer of this compound has shown superior activity in preliminary biological assays. This highlights the importance of enantiomeric purity in the synthesis and application of such compounds.

From a synthetic standpoint, the preparation of NO 2171433-76-2 involves a series of carefully controlled reactions, including nucleophilic substitutions, amide bond formations, and stereoselective reductions. The use of modern catalytic methods has significantly improved the efficiency and yield of these reactions, making large-scale production feasible.

In conclusion, 4-(2S)-..., with its unique structure and versatile functional groups, continues to be a focal point in organic synthesis and drug discovery research. Its applications span from peptide synthesis to drug delivery systems, underscoring its importance in advancing modern medicinal chemistry.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.